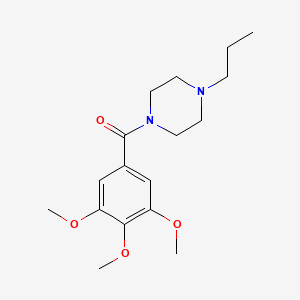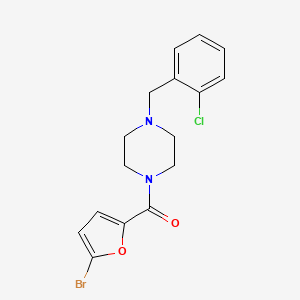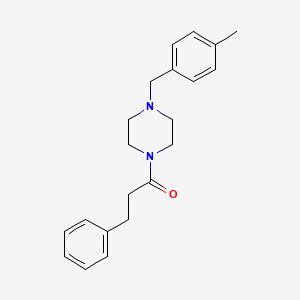
1-propyl-4-(3,4,5-trimethoxybenzoyl)piperazine
Übersicht
Beschreibung
1-propyl-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as PTP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential use in developing new drugs for various medical conditions.
Wirkmechanismus
The mechanism of action of 1-propyl-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood. However, it is believed to act as a potent inhibitor of monoamine oxidase (MAO), which is an enzyme that breaks down neurotransmitters in the brain. By inhibiting MAO, 1-propyl-4-(3,4,5-trimethoxybenzoyl)piperazine increases the levels of neurotransmitters in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-propyl-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines. 1-propyl-4-(3,4,5-trimethoxybenzoyl)piperazine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-propyl-4-(3,4,5-trimethoxybenzoyl)piperazine has been found to exhibit anticonvulsant effects by modulating the activity of GABA receptors.
Vorteile Und Einschränkungen Für Laborexperimente
1-propyl-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield using the above-mentioned method. 1-propyl-4-(3,4,5-trimethoxybenzoyl)piperazine is also stable under standard laboratory conditions and can be stored for extended periods. However, 1-propyl-4-(3,4,5-trimethoxybenzoyl)piperazine has some limitations as well. It is relatively expensive compared to other compounds, and its effects on humans are not fully understood.
Zukünftige Richtungen
There are several future directions for 1-propyl-4-(3,4,5-trimethoxybenzoyl)piperazine research. One potential area of study is its use as a potential treatment for Parkinson's disease. 1-propyl-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to increase the levels of dopamine in the brain, which is a neurotransmitter that is depleted in Parkinson's disease. Another potential area of study is its use as an anti-inflammatory agent for the treatment of autoimmune diseases. Additionally, more research is needed to understand the long-term effects of 1-propyl-4-(3,4,5-trimethoxybenzoyl)piperazine on human health.
Conclusion:
In conclusion, 1-propyl-4-(3,4,5-trimethoxybenzoyl)piperazine is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-propyl-4-(3,4,5-trimethoxybenzoyl)piperazine in developing new drugs for various medical conditions.
Wissenschaftliche Forschungsanwendungen
1-propyl-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and anticonvulsant properties. 1-propyl-4-(3,4,5-trimethoxybenzoyl)piperazine has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, making it a potential candidate for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
(4-propylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-5-6-18-7-9-19(10-8-18)17(20)13-11-14(21-2)16(23-4)15(12-13)22-3/h11-12H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGZTMPXDWRIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(2-thienylacetyl)amino]methyl}benzoic acid](/img/structure/B4183790.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4183797.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4183809.png)
![N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183814.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4183816.png)
![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183817.png)
![4-phenyl-N-[1-(4-pyridinyl)ethyl]butanamide](/img/structure/B4183823.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4183830.png)


![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183847.png)
![isopropyl 2-[(2,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4183857.png)